
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-Methoxyphenyl)-1H-pyrazol-5-yl)methanol is an organic compound characterized by a methoxyphenyl group attached to a pyrazole ring, which is further connected to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 3-methoxyphenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This is followed by reduction to introduce the methanol group. Common reagents used in these reactions include hydrazine derivatives, aldehydes or ketones, and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(3-Methoxyphenyl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methoxyphenyl) methanol: Similar in structure but lacks the pyrazole ring.
4-Methoxyphenol: Contains a methoxy group but differs in the position and absence of the pyrazole ring.
Curcumin: A natural compound with a methoxyphenyl group but a different overall structure.
Uniqueness
(3-(3-Methoxyphenyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both the methoxyphenyl group and the pyrazole ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-3-8(5-10)11-6-9(7-14)12-13-11/h2-6,14H,7H2,1H3,(H,12,13) |
Clave InChI |
VTJRRYLQPIEVJT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NNC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


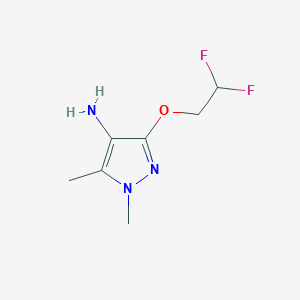
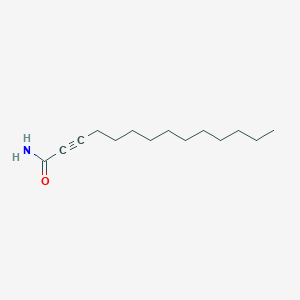
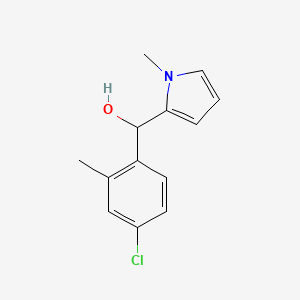
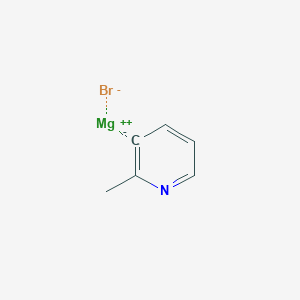



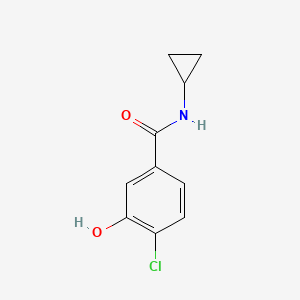
![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
![4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline](/img/structure/B12636937.png)


![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)

